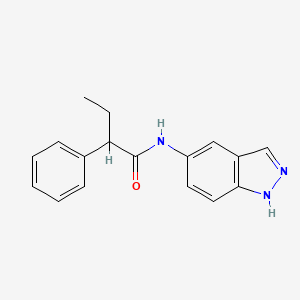
N-1H-indazol-5-yl-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-indazol-5-yl-2-phenylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This molecule has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-1H-indazol-5-yl-2-phenylbutanamide involves the inhibition of specific enzymes and proteins involved in cell division and proliferation. It has been shown to target the mitotic kinesin Eg5, which is involved in the separation of chromosomes during cell division. By inhibiting this protein, this compound prevents the formation of the mitotic spindle, which is essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of blood vessels in tumors. Additionally, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-1H-indazol-5-yl-2-phenylbutanamide in lab experiments is its specificity. It has been shown to selectively target specific enzymes and proteins, which makes it an ideal candidate for studying the mechanisms of action of these molecules. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for lab experiments.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions and may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of N-1H-indazol-5-yl-2-phenylbutanamide. One of the major areas of research is the development of more efficient synthesis methods for this molecule. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this molecule needs to be studied in more detail to understand its interactions with specific enzymes and proteins. Finally, the potential side effects of this compound need to be studied in more detail to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized using different methods, and its mechanism of action has been studied in detail. This compound has been shown to have a number of biochemical and physiological effects, and its specificity makes it an ideal candidate for studying the mechanisms of action of specific enzymes and proteins. Although there are some limitations to using this compound in lab experiments, there are several future directions for the study of this molecule, which may lead to new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-1H-indazol-5-yl-2-phenylbutanamide has been reported using different methods. One of the methods involves the reaction of 2-phenyl-1-bromoethane with 1H-indazole-5-carboxylic acid in the presence of a base. The resulting product is then treated with a reducing agent to obtain this compound. Another method involves the reaction of 2-phenylbutyric acid with 1H-indazole-5-carboxylic acid in the presence of a coupling agent, followed by the reduction of the resulting product.
Applications De Recherche Scientifique
N-1H-indazol-5-yl-2-phenylbutanamide has been studied extensively for its potential applications in various areas of scientific research. One of the major applications of this molecule is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-15(12-6-4-3-5-7-12)17(21)19-14-8-9-16-13(10-14)11-18-20-16/h3-11,15H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBGJQFWRWFKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

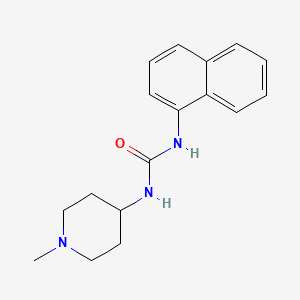
![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)
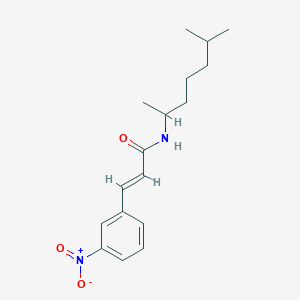
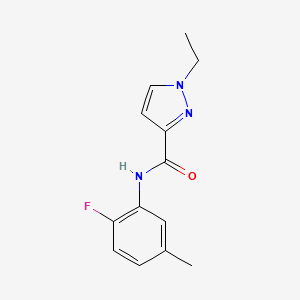
![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![N-(4-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5327014.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)
![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)

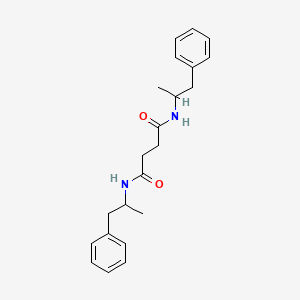
![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)